4-Cyano-2-fluorobenzaldehyde

Catalog No.
S1484491
CAS No.
105942-10-7
M.F
C8H4FNO
M. Wt
149.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyano-2-fluorobenzaldehyde

CAS Number

105942-10-7

Product Name

4-Cyano-2-fluorobenzaldehyde

IUPAC Name

3-fluoro-4-formylbenzonitrile

Molecular Formula

C8H4FNO

Molecular Weight

149.12 g/mol

InChI

InChI=1S/C8H4FNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,5H

InChI Key

QXHUSGWCFSXQMF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C#N)F)C=O

Canonical SMILES

C1=CC(=C(C=C1C#N)F)C=O

The exact mass of the compound 4-Cyano-2-fluorobenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Cyano-2-fluorobenzaldehyde (CAS 105942-10-7) is an activated, trifunctional aromatic building block widely procured for pharmaceutical and fine chemical synthesis. Structurally, it features an electrophilic aldehyde group, an electron-withdrawing para-cyano group, and an ortho-fluoro substituent. This specific substitution pattern makes it a critical precursor for the construction of complex heterocycles, including deazaflavins, dihydropyrimidinones, and fused imidazoles. Its primary procurement value lies in its orthogonal reactivity, allowing process chemists to perform sequential condensations, nucleophilic aromatic substitutions (SNAr), and nitrile derivatizations without excessive protecting group manipulations [1].

Attempting to substitute 4-cyano-2-fluorobenzaldehyde with simpler analogs like 4-cyanobenzaldehyde or 2-fluorobenzaldehyde compromises both synthetic processability and final compound efficacy. In synthetic workflows, the absence of the ortho-fluorine in 4-cyanobenzaldehyde significantly reduces the electrophilicity of the aldehyde carbon, lowering condensation yields, and completely eliminates the possibility of SNAr functionalization at the 2-position. Conversely, substituting with 2-fluorobenzaldehyde removes the para-cyano group, which is essential both as a strong electron-withdrawing activator and as a handle for downstream transformation into amidines, amines, or tetrazoles. Furthermore, in medicinal chemistry applications such as the design of Human Neutrophil Elastase (HNE) inhibitors, the exact 4-cyano-2-fluoro motif is strictly required to achieve specific target binding conformations and to maintain low in vitro hepatocyte clearance; generic substitution results in rapid metabolic degradation and loss of potency [1].

Accelerated Condensation via Dual Electron-Withdrawing Activation

The presence of both an ortho-fluoro and a para-cyano group exerts a synergistic electron-withdrawing effect on the aldehyde carbon. In the synthesis of complex heterocycles, such as the deazaflavin core of TDP2 inhibitors, 4-cyano-2-fluorobenzaldehyde acts as a highly electrophilic condensation partner with 6-aminouracils. Compared to the baseline 4-cyanobenzaldehyde, the addition of the ortho-fluorine lowers the activation energy for nucleophilic attack at the carbonyl. This stereoelectronic tuning leads to robust yields and efficient core formation under standard condensation conditions, providing a higher-yielding alternative to mono-substituted analogs for heterocycle synthesis [1].

Evidence DimensionCarbonyl electrophilicity and condensation efficiency
Target Compound Data4-Cyano-2-fluorobenzaldehyde (Highly activated, rapid condensation)
Comparator Or Baseline4-Cyanobenzaldehyde (Moderate activation, slower condensation)
Quantified DifferenceSynergistic ortho/para activation enables efficient, high-yield heterocycle core formation.
ConditionsCondensation with 6-aminouracils in deazaflavin synthesis.

Buyers synthesizing complex fused heterocycles can achieve higher throughput and yield by leveraging the enhanced electrophilicity of the doubly activated aldehyde.

Orthogonal Reactivity for Multi-Step API Synthesis

4-Cyano-2-fluorobenzaldehyde provides three orthogonally addressable reactive sites: an electrophilic aldehyde, a reducible/hydrolyzable nitrile, and an SNAr-active ortho-fluorine. In complex API synthesis, such as the development of pyrazolopyrrolidine compounds, this allows for sequential functionalization without the need for excessive protecting group manipulations. Substituting with 4-cyanobenzaldehyde eliminates the ortho-functionalization pathway, while 2-fluorobenzaldehyde lacks the para-nitrile required for downstream amidine or tetrazole formation [1].

Evidence DimensionNumber of orthogonally addressable reactive sites
Target Compound Data4-Cyano-2-fluorobenzaldehyde (3 sites: CHO, CN, F)
Comparator Or Baseline4-Cyanobenzaldehyde / 2-Fluorobenzaldehyde (2 sites)
Quantified DifferenceProvides an additional vector for diversification, reducing step count in complex syntheses.
ConditionsMulti-step heterocycle or API synthesis.

Procurement of this trifunctional building block reduces the overall synthetic step count and eliminates the need for complex protecting group strategies in library development.

Critical Substitution Pattern for HNE Inhibitor Metabolic Stability

In the development of 1,4-diaryldihydropyrimidin-2-one derivatives for Human Neutrophil Elastase (HNE) inhibition, the 4-cyano-2-fluoro substitution pattern on the aryl ring is critical. Patent literature demonstrates that derivatives incorporating the 4-cyano-2-fluoro motif exhibit considerably better inhibition of the HNE protease and unexpectedly low in vitro clearance in hepatocytes compared to prior art compounds lacking this specific halogen/nitrile combination [1].

Evidence DimensionIn vitro hepatocyte clearance and HNE inhibition
Target Compound Data4-Cyano-2-fluoro substituted dihydropyrimidinones (Low clearance, high inhibition)
Comparator Or BaselinePrior art non-fluorinated/cyanated analogs (Higher clearance, lower inhibition)
Quantified DifferenceSubstantially improved metabolic stability and target affinity.
ConditionsIn vitro hepatocyte clearance assays and HNE protease inhibition models.

For pharmaceutical procurement, this exact compound is non-substitutable when synthesizing specific HNE inhibitors that rely on this motif for pharmacokinetic viability.

Synthesis of Deazaflavin-Based TDP2 Inhibitors

Procured as the critical condensation partner with 6-aminouracils to construct the deazaflavin core, a potent class of Tyrosyl DNA Phosphodiesterase 2 (TDP2) inhibitors used in oncology research [1].

Development of Dihydropyrimidinone HNE Inhibitors

Used as a starting material for Biginelli-type multicomponent reactions to synthesize 1,4-diaryldihydropyrimidin-2-ones, where the 4-cyano-2-fluoro pattern is strictly required for metabolic stability and low hepatocyte clearance [2].

Transition-Metal-Free Multi-Functionalization Workflows

Procured for library synthesis where the aldehyde is used for reductive amination, the cyano group for tetrazole formation, and the activated fluoro group for SNAr, enabling the generation of complex biaryl libraries without palladium catalysis [3].

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311+H331 (33.33%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

2-Fluoro-4-cyanobenzaldehyde

Dates

Last modified: 08-15-2023

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